(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Chiral chromatography Enantioselectivity Analytical method development

Procure (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-L-Abu-OH) for demanding peptide synthesis and pharmaceutical QC. This Cbz-protected L-2-aminobutyric acid derivative offers orthogonal deprotection via hydrogenolysis, essential for complex multi-step SPPS. Its (S)-enantiomer delivers quantifiably superior enantioselectivity on polysaccharide chiral stationary phases versus Boc-protected analogs, making it the definitive reference standard for brivaracetam impurity profiling and chiral purity method validation per ICH Q2(R1). Choose 98% purity material for reliable, reproducible results.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 42918-86-5
Cat. No. B554444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
CAS42918-86-5
Synonyms(S)-2-(((Benzyloxy)carbonyl)amino)butanoicacid; 42918-86-5; (2S)-2-{[(benzyloxy)carbonyl]amino}butanoicacid; (S)-2-(Bezyloxycarbonylamino)butanoicacid; Z-2-Abu-OH; (S)-2-(BENZYLOXYCARBONYLAMINO)BUTANOICACID; Cbz-Abu-OH; AmbotzZAA1200; PubChem18943; AC1OL9QL; SCHEMBL265512; MolPort-001-794-480; SZQMTCSQWUYUML-JTQLQIEISA-N; ZINC4762225; MFCD00077006; AKOS016842415; CS12071; AJ-52189; AK-35139; BR-35139; AB0024888; ST24026523; W6246; S-1588; (2S)-2-(phenylmethoxycarbonylamino)butanoicacid
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1
InChIKeySZQMTCSQWUYUML-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid (CAS 42918-86-5) — Protected Amino Acid Building Block for Peptide Synthesis


(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (CAS 42918-86-5), also designated Z-L-Abu-OH or Cbz-L-2-aminobutyric acid, is a carbobenzoxy-protected, non-proteinogenic alpha-amino acid derivative with molecular formula C12H15NO4 and molecular weight 237.25 g/mol [1]. The compound is a white crystalline solid with reported melting points ranging from 74–81 °C to 145–150 °C, depending on polymorphic form and purity specifications . The benzyloxycarbonyl (Cbz) group serves as an orthogonal amine-protecting group that can be selectively removed by hydrogenolysis using palladium catalysts, enabling sequential peptide coupling strategies without affecting acid-labile protecting groups .

Why (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid Cannot Be Interchanged with Structurally Similar Protected Amino Acids


Protected aminobutyric acid derivatives within the Cbz-protected alpha-amino acid class cannot be generically substituted due to quantifiable differences in chromatographic enantioselectivity, stereochemical configuration (L vs. D enantiomers), and the resulting biological activity of downstream peptide products. N-Cbz-protected derivatives exhibit systematically superior enantioselectivity compared to N-Boc-protected analogs on polysaccharide-derived chiral stationary phases [1]. Additionally, the (S)-enantiomer (CAS 42918-86-5) and (R)-enantiomer (CAS 2900-20-1) are not interchangeable in chiral syntheses; substitution of one for the other in peptide sequences yields distinct conformational and pharmacological outcomes, as demonstrated in cyclic peptide analogs of CART (85–102) where L-aminobutyric acid incorporation produced therapeutically active compounds [2]. The Cbz protecting group further confers orthogonal deprotection compatibility that acid-labile Boc groups do not offer .

Quantitative Evidence for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid Differentiation from Closest Analogs


Superior Enantioselectivity of N-Cbz vs. N-Boc Protected α-Amino Acids on Chiral Stationary Phases

In head-to-head liquid chromatographic comparisons, N-Cbz-protected α-amino acid derivatives demonstrated superior enantioselectivity relative to N-Boc-protected counterparts across multiple polysaccharide-derived chiral stationary phases (CSPs) [1]. The study evaluated enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on Chiralcel OD, Chiralcel OF, and Chiralpak AD columns [1].

Chiral chromatography Enantioselectivity Analytical method development

Functional Divergence: L-Enantiomer (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid vs. D-Enantiomer in Cyclic Peptide Pharmacology

The (S)-enantiomer (CAS 42918-86-5) and (R)-enantiomer (CAS 2900-20-1) of Cbz-2-aminobutyric acid are not functionally equivalent in biological applications. A peptide analog of CART (85–102), [Abu⁸⁶,⁸⁸,⁹⁴,¹⁰¹]CART (85–102), in which all four cysteine residues were replaced with L-2-aminobutyric acid (derived from the (S)-enantiomer), retained the ability to inhibit amphetamine-induced hyperlocomotion in vivo [1]. In contrast, the oxidized cyclic variant lacking the L-aminobutyric acid substitution failed to inhibit psychostimulant-induced locomotor activity [1].

Peptide pharmacology Stereochemistry Enantiomer differentiation

Orthogonal Deprotection Advantage: Cbz-Protected (S)-2-Aminobutyric Acid vs. Boc-Protected Analogs in Multi-Step Peptide Synthesis

The benzyloxycarbonyl (Cbz) protecting group in (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid enables hydrogenolytic deprotection using palladium catalysts . This deprotection mechanism is orthogonal to acid-labile protecting groups such as tert-butoxycarbonyl (Boc), which requires acidic conditions (TFA) for removal [1]. The orthogonality is critical in multi-step peptide syntheses where selective deprotection without affecting other protecting groups is essential.

Solid-phase peptide synthesis Orthogonal protection Deprotection selectivity

Comparative Enantiomeric Purity by Optical Rotation: (S)- vs. (R)-Cbz-2-Aminobutyric Acid

The (S)-enantiomer (CAS 42918-86-5) exhibits a specific optical rotation of -10° ± 1° (c = 2 in ethanol) at 20°C . The (R)-enantiomer (CAS 2900-20-1) displays a positive optical rotation value, consistent with the antipodal relationship . This parameter serves as a critical identity and purity control metric in procurement specifications.

Optical rotation Enantiomeric purity Quality control

Impurity Identification in Brivaracetam Synthesis: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid as a Known Process-Related Impurity

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (CAS 42918-86-5) has been identified and characterized as Brivaracetam Impurity 133, a process-related impurity in the synthesis of the antiepileptic drug brivaracetam [1]. In a systematic impurity profile investigation of brivaracetam, nine observed and potential process-related impurities were identified and characterized by HPLC, MS, and NMR spectroscopy, including three previously unreported impurities .

Pharmaceutical impurity profiling Brivaracetam Process-related impurities

Purity Specifications Across Commercial Suppliers: Quantified Quality Assurance Data for Procurement Decision-Making

Commercial suppliers report minimum purity specifications for (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid (CAS 42918-86-5) ranging from 95% to ≥98% by HPLC analysis . Multiple vendors provide supporting analytical documentation including NMR spectra, HPLC chromatograms, and certificates of analysis upon request . The melting point specification varies by supplier and polymorphic form, with reported ranges of 74–81°C and 145–150°C .

Purity specifications Quality control Procurement

Application Scenarios for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Amine Protection

In multi-step solid-phase peptide synthesis (SPPS), (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid serves as a protected L-2-aminobutyric acid building block that remains stable under acidic conditions required for Boc deprotection. The Cbz group can be selectively removed by hydrogenolysis using palladium catalysts without affecting acid-labile protecting groups, enabling orthogonal protection strategies . The (S)-stereochemistry matches natural amino acid configuration, ensuring correct peptide backbone conformation upon incorporation . This orthogonal compatibility is particularly valuable in the synthesis of complex peptides containing multiple differentially protected amine functionalities.

Analytical Method Development and Chiral Purity Assessment

For analytical laboratories developing HPLC methods for chiral purity determination of N-protected α-amino acids, (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid exhibits quantifiably superior enantioselectivity on polysaccharide-derived chiral stationary phases (Chiralcel OD, Chiralcel OF, Chiralpak AD) compared to N-Boc-protected analogs [1]. This property facilitates improved resolution between L- and D-enantiomers, reducing the risk of co-elution and enabling accurate quantification of enantiomeric impurities at levels relevant to pharmaceutical quality control. The compound may be used as a reference standard for method validation in accordance with ICH Q2(R1) guidelines.

Pharmaceutical Impurity Reference Standard for Brivaracetam Manufacturing

In the production of the antiepileptic drug brivaracetam, (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid (CAS 42918-86-5) has been identified as Brivaracetam Impurity 133, a known process-related impurity [2]. Quality control laboratories supporting brivaracetam API manufacturing require authentic reference material of this compound for HPLC method development, system suitability testing, impurity quantification, and batch release testing. The impurity has been fully characterized by MS and NMR spectroscopy, with documented HPLC retention behavior enabling its use as a calibrated reference standard . Procurement of certified reference material is essential for compliance with ICH Q3A impurity thresholds (reporting: 0.05%, identification: 0.10%, qualification: 0.15%).

Synthesis of Conformationally Constrained Peptides with Enhanced Proteolytic Stability

(S)-2-(((benzyloxy)carbonyl)amino)butanoic acid serves as the precursor to L-2-aminobutyric acid, a non-proteinogenic amino acid that confers enhanced resistance to enzymatic degradation when incorporated into peptide sequences [3]. This property is particularly valuable in the development of orally bioavailable peptide therapeutics, where proteolytic susceptibility remains a major limitation. In cyclic peptide analogs such as [Abu⁸⁶,⁸⁸,⁹⁴,¹⁰¹]CART (85–102), the replacement of cysteine residues with L-2-aminobutyric acid prevents disulfide bridge formation and associated conformational changes, preserving the peptide's pharmacological activity in vivo [4]. This application supports structure-activity relationship studies and the design of metabolically stable peptide drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.